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molecular formula C13H15NO3 B8478626 Butyl 7-hydroxy-1H-indole-2-carboxylate CAS No. 84638-89-1

Butyl 7-hydroxy-1H-indole-2-carboxylate

Cat. No. B8478626
M. Wt: 233.26 g/mol
InChI Key: QHFOBIBNEVLXKO-UHFFFAOYSA-N
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Patent
US04835175

Procedure details

Under the conditions of Example 14(C), a solution of 5.8 g of 7-benzyloxyindole-2-carboxylic acid n-butyl ester in 200 ml of methanol is hydrogenated and worked up, thus obtaining 3.2 g of 7-hydroxyindole-2-carboxylic acid n-butyl ester, mp 150°-151° C.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]([C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[CH:12][C:11]=2[O:17]CC1C=CC=CC=1)=[O:7])[CH2:2][CH2:3][CH3:4]>CO>[CH2:1]([O:5][C:6]([C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[CH:12][C:11]=2[OH:17])=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
C(CCC)OC(=O)C=1NC2=C(C=CC=C2C1)OCC1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(=O)C=1NC2=C(C=CC=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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